molecular formula C8H14N4O B13157891 N-[2-(dimethylamino)ethyl]-1H-imidazole-1-carboxamide

N-[2-(dimethylamino)ethyl]-1H-imidazole-1-carboxamide

Cat. No.: B13157891
M. Wt: 182.22 g/mol
InChI Key: IRDMYYYAUPSGDU-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)ethyl]-1H-imidazole-1-carboxamide is a chemical compound with a unique structure that includes an imidazole ring and a dimethylaminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)ethyl]-1H-imidazole-1-carboxamide typically involves the reaction of 1H-imidazole-1-carboxylic acid with 2-(dimethylamino)ethylamine. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)ethyl]-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles like halides or amines in polar solvents such as dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of N-[2-(dimethylamino)ethyl]-1H-imidazole-1-carboxylic acid.

    Reduction: Formation of N-[2-(dimethylamino)ethyl]-1H-imidazole-1-carbinol.

    Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(dimethylamino)ethyl]-1H-imidazole-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including its role as an anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)ethyl]-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction pathways that regulate cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(dimethylamino)ethyl]-1H-tetrazole-5-thiol
  • N-[2-(dimethylamino)ethyl]-1,8-naphthalimide
  • 2-(dimethylamino)ethyl methacrylate

Uniqueness

N-[2-(dimethylamino)ethyl]-1H-imidazole-1-carboxamide is unique due to its specific structure, which combines an imidazole ring with a dimethylaminoethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may offer enhanced stability, reactivity, or specificity in its interactions with molecular targets.

Properties

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]imidazole-1-carboxamide

InChI

InChI=1S/C8H14N4O/c1-11(2)5-4-10-8(13)12-6-3-9-7-12/h3,6-7H,4-5H2,1-2H3,(H,10,13)

InChI Key

IRDMYYYAUPSGDU-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(=O)N1C=CN=C1

Origin of Product

United States

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